![molecular formula C11H21NO3 B1448448 tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate CAS No. 1798428-10-0](/img/structure/B1448448.png)
tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate
Overview
Description
“tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate” is a chemical compound with the molecular formula C11H21NO3 . It is used in various fields of research including cancer research, neurology, and infectious disease research .
Molecular Structure Analysis
The molecular weight of “this compound” is 215.29 . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
The compound is stored at room temperature and is in the form of an oil . More specific physical and chemical properties like boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Chemical Structure Analysis
tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate and its derivatives are part of an isostructural family of compounds with notable chemical structure characteristics. These compounds exhibit molecular linkage through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, specifically involving the carbonyl group, which is a critical aspect of their crystal structures (Baillargeon et al., 2017).
Organic Synthesis
In the field of organic synthesis, this compound derivatives serve as significant intermediates. For example, one derivative, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has confirmed the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine (Ober et al., 2004).
Synthesis of Natural Products
Some this compound derivatives are intermediates in synthesizing natural products like jaspine B, which has cytotoxic activity against several human carcinoma cell lines. One study describes the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and reduction steps, highlighting its potential in the production of biologically active compounds (Tang et al., 2014).
Building Blocks in Organic Chemistry
This compound derivatives can function as building blocks in organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as components in chemical synthesis (Guinchard et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(E)-1-hydroxyhex-4-en-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h5-6,9,13H,7-8H2,1-4H3,(H,12,14)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDUBZVFUWTVSC-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1798428-10-0 | |
Record name | tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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